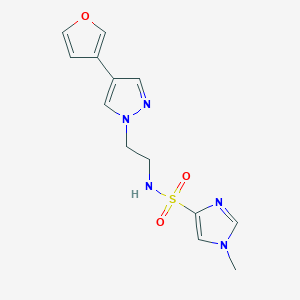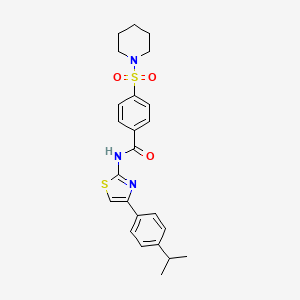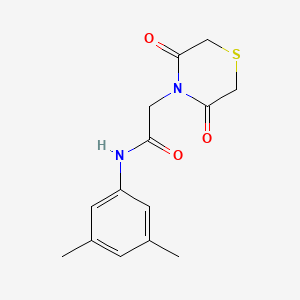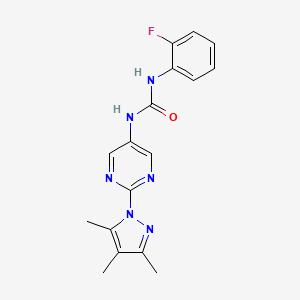![molecular formula C24H25N3O4 B2858218 (3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(3-((benzyloxy)methyl)piperidin-1-yl)methanone CAS No. 1298055-54-5](/img/structure/B2858218.png)
(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(3-((benzyloxy)methyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(3-((benzyloxy)methyl)piperidin-1-yl)methanone is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, a pyrazol-5-yl group, and a piperidin-1-yl group . This compound has been studied for its potential synergistic activity against fluconazole-resistant Candida albicans .
Synthesis Analysis
The synthesis of this compound involves several steps, including the design and synthesis of a series of 3-(benzo[d][1,3]dioxol-5-yl)-N-(substituted benzyl)propanamides . The amide moiety of the lead compound was replaced with a retro-amide moiety to create compounds with more activity . Further modifications, such as introducing a biphenyl moiety, resulted in compounds with significantly superior activity .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The central thiazolidine ring is essentially planar, forming a dihedral angle with the methoxy-substituted benzene ring and the 1,3-benzodioxole ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the design and synthesis of a series of 3-(benzo[d][1,3]dioxol-5-yl)-N-(substituted benzyl)propanamides . The amide moiety of the lead compound was replaced with a retro-amide moiety, and a biphenyl moiety was introduced .Aplicaciones Científicas De Investigación
Molecular Interactions and Receptor Binding
Compounds with structural features similar to "(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(3-((benzyloxy)methyl)piperidin-1-yl)methanone" are often explored for their molecular interactions with specific receptors or enzymes. For example, studies on cannabinoids and their receptor interactions can provide insights into the conformational preferences of ligands and their binding modes, aiding in the design of receptor-specific drugs (Shim et al., 2002). Such research helps in understanding how structural changes in the molecule can impact its activity and selectivity towards certain biological targets.
Synthesis and Structural Analysis
The synthesis of complex molecules like "(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(3-((benzyloxy)methyl)piperidin-1-yl)methanone" involves multiple steps and can include innovative methodologies or catalysts. Research in this area can lead to new synthetic routes that are more efficient or yield products with better purity. For instance, the development of novel heterocyclic compounds through synthetic pathways can contribute to the field of medicinal chemistry by providing new scaffolds for drug development (Prasad et al., 2018).
Antimicrobial and Phytotoxic Screening
Compounds with this level of structural complexity are often screened for various biological activities, including antimicrobial and phytotoxic effects. Such studies are crucial for identifying new lead compounds for the development of antibiotics or agrochemicals. For example, the synthesis and biological screening of pyrazoline derivatives can reveal their potential as antimicrobial agents, contributing to the development of new therapeutic agents (Mumtaz et al., 2015).
Drug Discovery and Development
Research on compounds with similar complexity often aims to explore their potential as drug candidates. This involves a thorough investigation of their pharmacological profiles, including their efficacy, mechanism of action, and possible therapeutic applications. For instance, studying the inverse agonist activity of certain compounds at specific receptors can provide valuable information for the development of drugs targeting those receptors (Landsman et al., 1997).
Mecanismo De Acción
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This leads to mitotic blockade and cell apoptosis, which are common mechanisms of action for anticancer agents .
Result of Action
The compound’s action results in significant growth inhibition properties against various human cancer cell lines . For instance, similar compounds have shown potent activities against HeLa and A549 cell lines .
Propiedades
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-[3-(phenylmethoxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c28-24(21-12-20(25-26-21)19-8-9-22-23(11-19)31-16-30-22)27-10-4-7-18(13-27)15-29-14-17-5-2-1-3-6-17/h1-3,5-6,8-9,11-12,18H,4,7,10,13-16H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTIOAXSIRKDIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCO4)COCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(3-((benzyloxy)methyl)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2858136.png)

![N-[(4-bromophenyl)sulfonyl]carbamic acid methyl ester](/img/structure/B2858139.png)
![4-[(2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2858142.png)

![1-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2858145.png)
![(Z)-2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2858146.png)
![1-(2-Oxabicyclo[2.2.1]heptan-1-yl)ethanol](/img/structure/B2858150.png)




![N-benzyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2858158.png)